16-Phenoxy tetranor prostaglandin F2alpha methyl ester
16-Phenoxy tetranor prostaglandin F2alpha methyl ester
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α) is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl ester is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.
Brand Name:
Vulcanchem
CAS No.:
51638-90-5
VCID:
VC0105912
InChI:
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
SMILES:
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Molecular Formula:
C23H32O6
Molecular Weight:
404.5
16-Phenoxy tetranor prostaglandin F2alpha methyl ester
CAS No.: 51638-90-5
Cat. No.: VC0105912
Molecular Formula: C23H32O6
Molecular Weight: 404.5
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α) is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl ester is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid. |
|---|---|
| CAS No. | 51638-90-5 |
| Molecular Formula | C23H32O6 |
| Molecular Weight | 404.5 |
| IUPAC Name | methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3 |
| Standard InChI Key | HYOHKXGCEWCBKE-CNAXQHPCSA-N |
| SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
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